molecular formula C10H12O B047396 1-Phenylbutan-2-one CAS No. 1007-32-5

1-Phenylbutan-2-one

Cat. No.: B047396
CAS No.: 1007-32-5
M. Wt: 148.2 g/mol
InChI Key: GKDLTXYXODKDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-butanone, also known as benzyl ethyl ketone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a pleasant, sweet odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .

Preparation Methods

1-Phenyl-2-butanone can be synthesized through several methods:

Comparison with Similar Compounds

1-Phenyl-2-butanone can be compared with other similar compounds:

1-Phenyl-2-butanone stands out due to its unique combination of a phenyl group and a butanone moiety, which imparts specific chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

1-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDLTXYXODKDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143462
Record name 1-Phenyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-32-5
Record name 1-Phenyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1007-32-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AKG6904VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 2-liter flask provided with a thermometer, stirrer, dropping funnel and reflux condenser 600 ml of absolute alcohol are treated portionwise while stirring with 30 g of sodium metal and the mixture is held at reflux temperature until the metal has dissolved. Within 0.5 hour there is added dropwise to the boiling solution a mixture of 117.2 g of benzyl cyanide and 153.2 g of ethyl propionate and the mixture is heated for a further 3 hours. The alcohol is then distilled off and there are added 300 ml of toluene, followed by 250 ml of ice/water. The aqueous phase is separated, washed with 300 ml of toluene and then 540 g of 96% sulphuric acid are added. The mixture is held at reflux temperature until the evolution of carbon dioxide ceases, cooled, diluted with 250 ml of ice/water and extracted with two 300 ml portions of toluene. The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water, dried over sodium sulphate and evaporated. Distillation gives 79 g of ethyl benzyl ketone of boiling point 69° C./3 mmHg; nD20 =1.5109; yield 53%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
117.2 g
Type
reactant
Reaction Step Two
Quantity
153.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylbutan-2-one
Reactant of Route 2
Reactant of Route 2
1-Phenylbutan-2-one
Reactant of Route 3
Reactant of Route 3
1-Phenylbutan-2-one
Reactant of Route 4
Reactant of Route 4
1-Phenylbutan-2-one
Reactant of Route 5
Reactant of Route 5
1-Phenylbutan-2-one
Reactant of Route 6
Reactant of Route 6
1-Phenylbutan-2-one
Customer
Q & A

Q1: What is the aroma profile of 1-Phenyl-2-butanone and its relevance to food science?

A1: 1-Phenyl-2-butanone possesses distinct flavor properties []. It has been identified as a volatile compound in both sherry and soy sauce, contributing to their characteristic flavors []. In thyme honey, it serves as a potential botanical marker due to its presence solely in this honey variety []. These findings highlight its significance in food flavor chemistry and potential use in food authentication.

Q2: Can 1-Phenyl-2-butanone be produced through biocatalysis?

A3: Yes, 1-Phenyl-2-butanone can be synthesized through a biocatalytic process employing yeast pyruvate decarboxylases []. This enzymatic reaction involves the condensation of either aldehydes with pyruvate or 2-keto acids with acetaldehyde []. This finding presents a potential route for the sustainable production of this flavoring compound.

Q3: Has 1-Phenyl-2-butanone been detected as a migrant in food packaging materials?

A4: Research has identified 1-Phenyl-2-butanone as one of the most commonly observed photolytic decomposition products in UV-cure food packaging []. This finding raises concerns about its potential migration into food products and highlights the need for further investigation into its safety implications in food contact materials.

Q4: Can the structure of 1-Phenyl-2-butanone be modified to enhance its properties for specific applications?

A5: While specific structural modifications for 1-Phenyl-2-butanone haven't been extensively discussed in the provided research, a study exploring the stereoselectivity of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) offers insights []. This research focused on modifying the enzyme's active site to enhance the reduction of aromatic ketones, including 1-Phenyl-2-butanone, to their corresponding (S)-alcohols with high enantioselectivity []. This suggests that structural modifications of the substrate itself, in conjunction with tailored enzymatic catalysis, could potentially lead to desired properties.

Q5: What is the molecular formula and weight of 1-Phenyl-2-butanone?

A5: The molecular formula for 1-Phenyl-2-butanone is C10H12O, and its molecular weight is 148.20 g/mol.

Q6: How was 1-Phenyl-2-butanone characterized in the scientific research?

A7: Various analytical techniques were employed in the research to characterize 1-Phenyl-2-butanone. These include gas chromatography-mass spectrometry (GC-MS) for identification and quantification in complex mixtures like honey and food packaging [, , ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy was used to elucidate the structure of Kurasoins A and B, compounds featuring a 1-Phenyl-2-butanone moiety [].

Q7: What are the potential applications of 1-Phenyl-2-butanone beyond its aroma properties?

A8: Beyond its role as a flavor and fragrance compound, 1-Phenyl-2-butanone serves as a precursor for synthesizing other molecules. For example, it's used in the synthesis of N-substituted 1-phenyl-2-butanamines, which are homologues of amphetamine-type drugs []. This highlights its versatility as a building block in organic synthesis.

Q8: What are the future directions for research on 1-Phenyl-2-butanone?

A8: Future research on 1-Phenyl-2-butanone could focus on:

  • Exploring its use in developing aroma-based therapies, considering its potential appetite-enhancing effects [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.